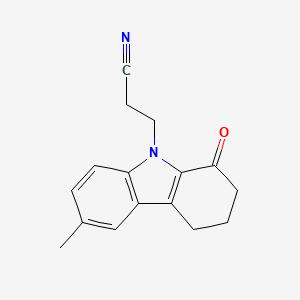![molecular formula C21H18N2O5S2 B11650993 (5E)-5-[5-nitro-2-(2-phenoxyethoxy)benzylidene]-3-(prop-2-en-1-yl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11650993.png)
(5E)-5-[5-nitro-2-(2-phenoxyethoxy)benzylidene]-3-(prop-2-en-1-yl)-2-thioxo-1,3-thiazolidin-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
- The compound’s systematic name is quite a mouthful, so let’s break it down. It belongs to the class of thiazolidinones, which are five-membered heterocyclic compounds containing a thiazolidine ring.
- The structure consists of several functional groups: a nitro group (NO₂), a phenoxy group (C₆H₅O), an enone group (C=C-C=O), and a thiazolidinone ring (C₃H₃NOS).
- The compound’s IUPAC name is (5E)-5-[5-nitro-2-(2-phenoxyethoxy)benzylidene]-3-(prop-2-en-1-yl)-2-thioxo-1,3-thiazolidin-4-one .
- It’s a yellow crystalline solid with interesting pharmacological properties.
Métodos De Preparación
Synthetic Routes: The compound can be synthesized through various methods, including condensation reactions. One common approach involves the reaction of 2-phenoxyethanol with 5-nitro-2-benzaldehyde to form the corresponding Schiff base. This intermediate then undergoes cyclization with thiosemicarbazide to yield the thiazolidinone ring.
Industrial Production: While not widely produced industrially, research laboratories often synthesize this compound for further investigation.
Análisis De Reacciones Químicas
Reactivity: The compound is susceptible to various reactions
Common Reagents and Conditions:
Major Products: The specific products depend on the reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
Biology: It may exhibit biological activity, making it relevant for drug discovery.
Medicine: Investigations focus on its potential as an antimicrobial, anti-inflammatory, or anticancer agent.
Industry: Limited industrial applications, but it could serve as a starting point for novel drug development.
Mecanismo De Acción
Targets: The compound likely interacts with specific cellular targets, such as enzymes or receptors.
Pathways: It may modulate signaling pathways related to inflammation, cell growth, or oxidative stress.
Comparación Con Compuestos Similares
Uniqueness: Its combination of functional groups (nitro, phenoxy, enone, and thiazolidinone) sets it apart.
Similar Compounds: Other thiazolidinones, such as pioglitazone (used for diabetes) or rhodanine derivatives, share similarities.
Propiedades
Fórmula molecular |
C21H18N2O5S2 |
|---|---|
Peso molecular |
442.5 g/mol |
Nombre IUPAC |
(5E)-5-[[5-nitro-2-(2-phenoxyethoxy)phenyl]methylidene]-3-prop-2-enyl-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C21H18N2O5S2/c1-2-10-22-20(24)19(30-21(22)29)14-15-13-16(23(25)26)8-9-18(15)28-12-11-27-17-6-4-3-5-7-17/h2-9,13-14H,1,10-12H2/b19-14+ |
Clave InChI |
DXKCBSGPTARSMW-XMHGGMMESA-N |
SMILES isomérico |
C=CCN1C(=O)/C(=C\C2=C(C=CC(=C2)[N+](=O)[O-])OCCOC3=CC=CC=C3)/SC1=S |
SMILES canónico |
C=CCN1C(=O)C(=CC2=C(C=CC(=C2)[N+](=O)[O-])OCCOC3=CC=CC=C3)SC1=S |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-chloro-N-{6-methoxy-3-[(2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)amino]quinoxalin-2-yl}benzenesulfonamide](/img/structure/B11650916.png)
![11-(4-fluorophenyl)-3,3-dimethyl-7-(phenylcarbonyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B11650919.png)
![3-Chloro-N-{2-[3-(3-chlorobenzamido)phenyl]-1,3-benzoxazol-6-YL}benzamide](/img/structure/B11650927.png)
![4-(2-phenylethyl)-4H-spiro[benzo[h][1,2,4]triazolo[4,3-a]quinazoline-6,1'-cyclohexan]-5(7H)-one](/img/structure/B11650928.png)
![2-{[(4-chlorophenoxy)acetyl]amino}-N-(3-chlorophenyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B11650930.png)
![ethyl 4-{5-[(Z)-(2-cyclohexyl-5-imino-7-oxo-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-6(7H)-ylidene)methyl]furan-2-yl}benzoate](/img/structure/B11650937.png)

![(6Z)-6-[4-(benzyloxy)-3-bromo-5-ethoxybenzylidene]-5-imino-2-(propan-2-yl)-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B11650940.png)
![benzyl {[3-(3-methylphenoxy)-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl]oxy}acetate](/img/structure/B11650941.png)
![Diethyl 3-methyl-5-{[(2-nitrophenyl)carbonyl]amino}thiophene-2,4-dicarboxylate](/img/structure/B11650947.png)
![(6Z)-6-{4-[2-(4-bromophenoxy)ethoxy]-3-methoxybenzylidene}-5-imino-2-(propan-2-yl)-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B11650951.png)

![3-chloro-N-[2-(3,4-dimethoxyphenyl)-1,3-benzoxazol-5-yl]-1-benzothiophene-2-carboxamide](/img/structure/B11650967.png)
![3-[(Z)-(3-Butyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-9-methyl-2-(4-methyl-1-piperazinyl)-4H-pyrido[1,2-A]pyrimidin-4-one](/img/structure/B11650992.png)
